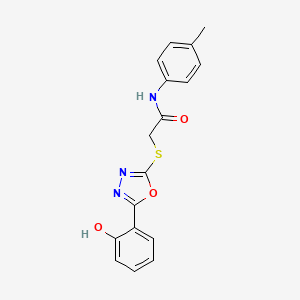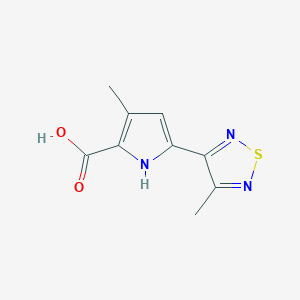
3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the thiadiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the thiadiazole ring, making it less versatile in certain applications.
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid: Lacks the pyrrole ring, which may affect its biological activity and chemical reactivity.
Uniqueness
3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both pyrrole and thiadiazole rings, which confer a combination of properties that can be advantageous in various applications. This dual-ring structure allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-4-3-6(10-7(4)9(13)14)8-5(2)11-15-12-8/h3,10H,1-2H3,(H,13,14) |
InChI Key |
PCXOZQTXUYYVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=NSN=C2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


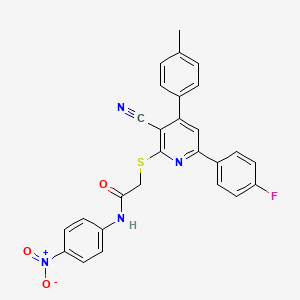



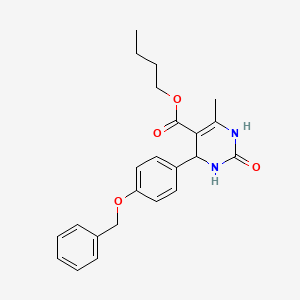
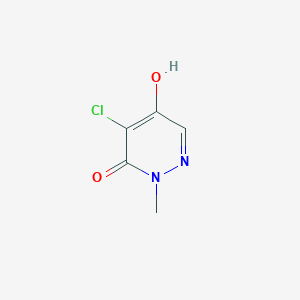

![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
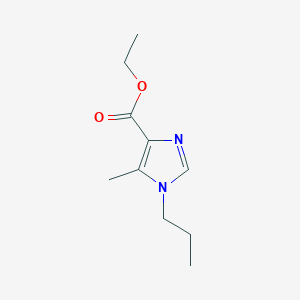


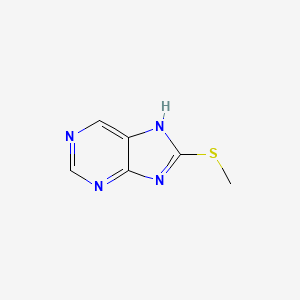
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
